molecular formula C10H20N2O3 B1358033 Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate CAS No. 143588-01-6

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Cat. No. B1358033
M. Wt: 216.28 g/mol
InChI Key: IJLLHXGWHBTSPV-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 . The compound is also known as (3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3.C4H6O5/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12;5-2(4(8)9)1-3(6)7/h7-8,11,13H,5-6H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t7-,8-;2-/m00/s1 .


Physical And Chemical Properties Analysis

This compound has a melting point of 98-100 °C and a predicted boiling point of 317.7±42.0 °C . The predicted density is 1.12±0.1 g/cm3 . The compound is solid at room temperature .

Scientific Research Applications

Metabolic Studies and Inhibitor Synthesis

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate has been studied for its role in metabolic processes. For instance, it is involved in the metabolism of specific dipeptidyl peptidase-4 inhibitors, where hepatic microsomal systems demonstrated the formation of various metabolites through hydroxylation and carbonyl reduction processes (Yoo et al., 2008).

Chemical Synthesis and Material Science

The compound plays a significant role in the synthesis of other chemicals, such as in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, where its acylation occurs (Iminov et al., 2015). It's also used in the synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, providing an efficient method for producing chiral pyrrolidine (Chung et al., 2005).

Crystallography and Structural Analysis

In crystallography, the compound is used for analyzing the molecular and crystal structures of various chemicals, like in the study of all-cis trisubstituted pyrrolidin-2-one (Weber et al., 1995).

Drug Development and Synthesis

In drug development, tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is utilized in the synthesis of potential therapeutic agents. For instance, it's used in the synthesis of anti-inflammatory pyrrolidin-2-ones with promising dual inhibitory activities (Ikuta et al., 1987).

Pharmacokinetics and Drug Metabolism

The compound is involved in pharmacokinetic studies and drug metabolism, such as the CYP-mediated demethylation of certain prostaglandin E2 agonists, illustrating its significance in understanding drug interactions and metabolic pathways (Prakash et al., 2008).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLLHXGWHBTSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Synthesis routes and methods I

Procedure details

Dissolve 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (1.50 g, 8.10 mmol) in methylamine (15 mL, 40% solution in water). Warm to 50° C. and stir in a sealed vessel overnight. Dilute the mixture with saturated sodium bicarbonate and extract with dichloromethane (3×). Dry the organics over sodium sulfate, filter, and evaporate. Purify by silica gel chromatography, eluting with 0-10% methanol (2N NH3)/CH2Cl2 to give 1.87 g (97%) of 3-hydroxy-4-methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester as a yellow oil.
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1.5 g
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Synthesis routes and methods II

Procedure details

N-Boc-3-pyrroline (1) (16 kg) was treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (15.2 kg) in aqueous ACN to form the bromohydrin (2). After the reaction was complete, the excess brominating agent was quenched with aqueous sodium thiosulfate solution and the crude reaction mixture was treated with aqueous NaOH. The resulting epoxide was extracted with MTBE and the organic layer was concentrated to give the crude epoxide (3). This epoxide was added to 40% aqueous methylamine and, after the reaction was complete, the excess methylamine and water were removed by distillation and the product, (4), (18.5 kg) was isolated from diisopropyl ether.
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16 kg
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15.2 kg
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Aqueous methylamine solution (40% solution, 812 mL, 3.8 mol) was added to the epoxide 3 (140 g, 0.65 mol) at room temperature and the reaction was stirred until complete. The excess methylamine was removed by distillation under reduced pressure. To the residue obtained, diisopropyl ether (800 mL) was added and the mixture stirred for about 30 min. The solid was filtered, washed with diisopropyl ether (200 mL), then dried to give compound 4 (135 g).
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140 g
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